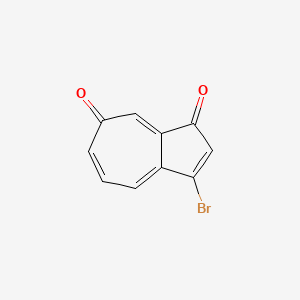
3-Bromoazulene-1,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromoazulene-1,7-dione is a derivative of azulene, a non-alternant, aromatic hydrocarbon known for its unique structure and properties. Azulene itself is characterized by a fused five- and seven-membered ring system, which imparts a distinct blue color and a permanent dipole moment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoazulene-1,7-dione typically involves the bromination of azulene followed by oxidation. One common method is the treatment of azulene with N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position. This is followed by oxidation using reagents such as potassium permanganate or chromium trioxide to introduce the ketone groups at the 1 and 7 positions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromoazulene-1,7-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The ketone groups can be reduced to alcohols or further oxidized to carboxylic acids.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with dienes and other cyclic compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted azulene derivatives can be formed.
Oxidation Products: Carboxylic acids or further oxidized derivatives.
Reduction Products: Alcohols or partially reduced azulene derivatives.
Applications De Recherche Scientifique
3-Bromoazulene-1,7-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of functional materials for optoelectronic applications, such as organic field-effect transistors and photovoltaic cells
Mécanisme D'action
The mechanism of action of 3-Bromoazulene-1,7-dione is primarily related to its ability to interact with biological molecules and pathways. The compound’s unique structure allows it to inhibit specific enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammatory processes. Additionally, its ability to generate reactive oxygen species under certain conditions contributes to its anticancer activity by inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Azulene: The parent compound, known for its blue color and aromatic properties.
1,3-Dibromoazulene: Another brominated derivative with different substitution patterns.
Azulene-1,5-dione: A similar compound with ketone groups at different positions
Uniqueness: 3-Bromoazulene-1,7-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
161126-13-2 |
|---|---|
Formule moléculaire |
C10H5BrO2 |
Poids moléculaire |
237.05 g/mol |
Nom IUPAC |
3-bromoazulene-1,7-dione |
InChI |
InChI=1S/C10H5BrO2/c11-9-5-10(13)8-4-6(12)2-1-3-7(8)9/h1-5H |
Clé InChI |
HWECYMBZNHKENM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)C=C2C(=C1)C(=CC2=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(E)-(4-Methylphenyl)diazenyl]quinolin-8-amine](/img/structure/B12553039.png)
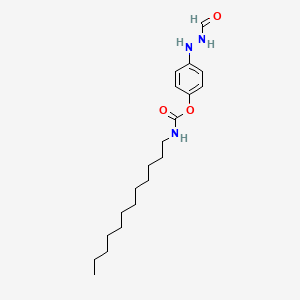
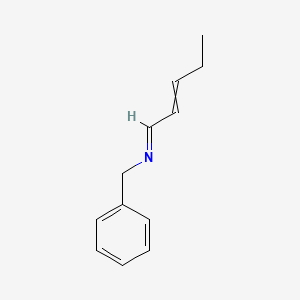

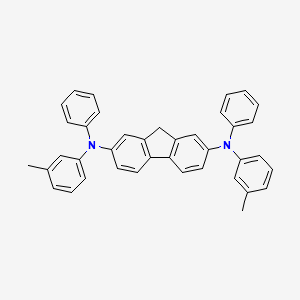
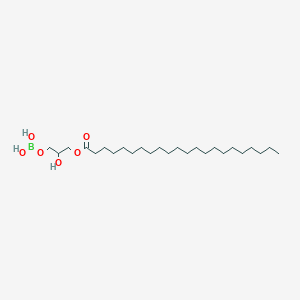
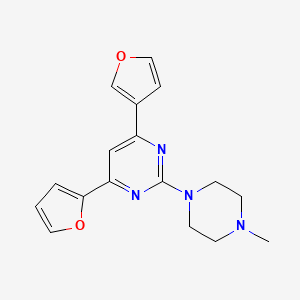
![[({2-[(1-Phenylethyl)amino]ethyl}amino)methyl]silanetriol](/img/structure/B12553086.png)


![4,4'-(Propane-2,2-diyl)bis[2-(propan-2-yl)aniline]](/img/structure/B12553096.png)
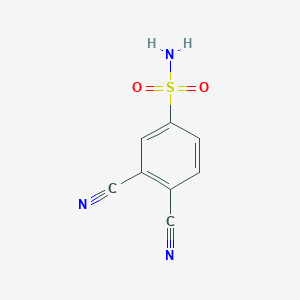
![1-{2-[(Oxiran-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B12553108.png)
![1-{3-[(3-Benzylphenyl)methyl]phenyl}prop-2-yn-1-one](/img/structure/B12553115.png)
